![molecular formula C20H37Na2O14P B130030 Octyl 2-O-pman-man CAS No. 157758-69-5](/img/structure/B130030.png)
Octyl 2-O-pman-man
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-O-pman-man is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has a unique structure that makes it suitable for studying the biochemical and physiological effects of various substances.
Wirkmechanismus
Octyl 2-O-pman-man has a unique structure that makes it suitable for studying the mechanism of action of various substances. This compound can interact with proteins and enzymes, leading to changes in their activity and function. Octyl 2-O-pman-man can also interact with lipids and membranes, leading to changes in their permeability and fluidity. These interactions can be studied using various techniques, including fluorescence spectroscopy, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects
Octyl 2-O-pman-man has various biochemical and physiological effects that make it suitable for studying the effects of various substances on living organisms. This compound can affect the activity of enzymes and proteins, leading to changes in various biochemical pathways. Octyl 2-O-pman-man can also affect the permeability and fluidity of membranes, leading to changes in cell function and signaling. These effects can be studied using various techniques, including cell culture, animal models, and biochemical assays.
Vorteile Und Einschränkungen Für Laborexperimente
Octyl 2-O-pman-man has various advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility, which allows it to be used in various research fields. Octyl 2-O-pman-man is also relatively easy to synthesize and purify, making it accessible to researchers. However, Octyl 2-O-pman-man has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using this compound.
Zukünftige Richtungen
There are various future directions for research on Octyl 2-O-pman-man. One potential direction is the study of its interactions with specific proteins and enzymes, which could lead to the development of new drugs and therapies. Another potential direction is the study of its effects on lipid membranes, which could lead to the development of new drug delivery systems. Additionally, the synthesis of new analogs of Octyl 2-O-pman-man could lead to the discovery of compounds with improved properties and applications.
Conclusion
Octyl 2-O-pman-man is a promising compound for scientific research due to its unique structure and potential applications in various research fields. This compound can be synthesized easily and purified to obtain a pure product. Octyl 2-O-pman-man has various advantages and limitations for lab experiments, and its future directions include the study of its interactions with specific proteins and enzymes, its effects on lipid membranes, and the synthesis of new analogs. Overall, Octyl 2-O-pman-man is a valuable tool for scientific research and has the potential to lead to significant discoveries in various fields.
Synthesemethoden
Octyl 2-O-pman-man is synthesized through a multi-step process that involves the reaction of p-methoxybenzyl alcohol with 2-methoxypropene to form p-methoxybenzyl 2-methoxyprop-2-enyl ether. This intermediate is then reacted with octylmagnesium bromide to form Octyl 2-O-pman-man. The final product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Octyl 2-O-pman-man has various applications in scientific research. This compound is used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and drug-receptor interactions. It is also used in the study of lipid-protein interactions, membrane permeability, and drug delivery systems. Octyl 2-O-pman-man is a versatile compound that can be used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
157758-69-5 |
---|---|
Produktname |
Octyl 2-O-pman-man |
Molekularformel |
C20H37Na2O14P |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H39O14P.2Na/c1-2-3-4-5-6-7-8-30-20-18(16(25)13(22)11(9-21)32-20)34-19-17(26)15(24)14(23)12(33-19)10-31-35(27,28)29;;/h11-26H,2-10H2,1H3,(H2,27,28,29);;/q;2*+1/p-2/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+;;/m1../s1 |
InChI-Schlüssel |
LYZXIKNZJGBZJC-GDSMGQCOSA-L |
Isomerische SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Synonyme |
octyl 2-O-(mannopyranosyl-6-phosphate)mannopyranoside octyl 2-O-PMan-Man |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.